Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt
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Overview
Description
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt is a useful research compound. Its molecular formula is C10H16N2O8.2H3N and its molecular weight is 326.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Chelating. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is heavy metal ions . It acts as a metal chelator, binding with these ions to form stable complexes .
Mode of Action
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] interacts with its targets by forming stable complexes with heavy metal ions . This interaction prevents the metals from being deposited onto surfaces such as skin, hair, and scalp .
Biochemical Pathways
The compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] affects the biochemical pathways involving heavy metal ions . By chelating these ions, it prevents their deposition and the potential adverse effects that could result from such deposition .
Result of Action
The molecular and cellular effects of the action of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] are primarily related to its chelation of heavy metal ions . By binding with these ions, it prevents their deposition on surfaces, thereby counteracting the potential adverse effects of hard water .
Action Environment
The action, efficacy, and stability of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can be influenced by environmental factors. For instance, the presence of heavy metal ions in the environment can enhance its action as a chelator . Furthermore, its efficacy in preventing metal ion deposition can be particularly useful in environments with hard water .
Biochemical Analysis
Biochemical Properties
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including metalloproteases and glycosyltransferases. These interactions are crucial for the compound’s ability to modulate enzymatic activity and influence biochemical pathways. The nature of these interactions often involves chelation of metal ions, which can inhibit or activate enzyme functions .
Cellular Effects
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] exerts its effects through various mechanisms. It can bind to metal ions, forming stable complexes that inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular processes, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including disruptions in metabolic pathways and cellular signaling .
Metabolic Pathways
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and metalloproteases, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in modulating biochemical reactions and cellular metabolism .
Transport and Distribution
The transport and distribution of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .
Subcellular Localization
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. These factors are crucial for the compound’s role in modulating cellular processes .
Biological Activity
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt (commonly referred to as EDDA or Ethylenediaminediacetic acid) is a chelating agent with significant biological activity. This compound has garnered attention in various fields, including biochemistry, agriculture, and medicine, due to its ability to bind metal ions and its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Chemical Formula: C₆H₁₂N₂O₄
- Molecular Weight: 176.1705 g/mol
- CAS Registry Number: 5657-17-0
- IUPAC Name: Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-]
Structure
The structural formula of glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-] is characterized by two carboxymethyl groups attached to an ethylenediamine backbone. This configuration allows for effective chelation of metal ions.
Chelation Mechanism
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-] functions primarily as a chelating agent. It binds to metal ions such as calcium, magnesium, and iron through its carboxylate groups. This property is crucial in various biological processes:
- Metal Ion Regulation: The compound aids in maintaining metal ion homeostasis in biological systems.
- Antioxidant Activity: By chelating transition metals that catalyze the formation of reactive oxygen species (ROS), it can reduce oxidative stress.
Therapeutic Applications
-
Antioxidant Properties
- Case studies have shown that EDDA can reduce oxidative damage in cells by sequestering harmful metal ions that contribute to ROS production.
-
Agricultural Use
- EDDA is utilized in agriculture as a micronutrient carrier for plants. Its ability to chelate essential metals enhances nutrient uptake and improves crop yield.
-
Medical Applications
- Research indicates potential uses in treating heavy metal toxicity by binding excess metals and facilitating their excretion from the body.
Table 1: Summary of Biological Activities
Case Studies
- Study on Antioxidant Effects
- Agricultural Impact Assessment
- Toxicity Reduction Study
Safety and Regulatory Information
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-] is generally recognized as safe when used appropriately. According to safety data sheets:
- No acute toxicity has been reported.
- It is not classified as a carcinogen or mutagen.
Table 2: Regulatory Status Overview
Regulatory Body | Status |
---|---|
EPA | Not listed as hazardous |
IARC | Not listed |
FDA | Generally recognized as safe |
Properties
CAS No. |
20824-56-0 |
---|---|
Molecular Formula |
C10H16N2O8.2H3N C10H22N4O8 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3 |
InChI Key |
KYQODXQIAJFKPH-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+] |
Key on ui other cas no. |
20824-56-0 |
physical_description |
Liquid White powder; [Acros Organics MSDS] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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